![molecular formula C20H21N3O2S2 B2413801 N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252860-54-0](/img/structure/B2413801.png)
N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
The compound has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. This dual inhibition capability indicates a promising therapeutic strategy against cancer by targeting two critical pathways in tumor cell proliferation. The study presents a series of analogues demonstrating varying degrees of inhibitory activity, highlighting the compound's potential in anticancer strategies (Gangjee et al., 2008).
Structural Insights and Conformational Analysis
Crystallographic studies on similar compounds have provided valuable insights into their conformational behavior, which is essential for understanding the molecular basis of their activity. These structural analyses offer a foundation for rational drug design by elucidating the interactions that contribute to their inhibitory effects. Such studies have paved the way for the development of novel inhibitors based on the compound's structure (Subasri et al., 2016; Subasri et al., 2017).
Synthetic Methodologies and Characterization
Research has focused on developing efficient synthetic methodologies for this compound and its derivatives, enabling the exploration of their pharmacological activities. These synthetic strategies are crucial for producing derivatives with improved potency and selectivity. Characterization of these compounds, including spectral analysis, has been conducted to confirm their structures and functional groups, facilitating further pharmacological studies (Zaki et al., 2017).
Antitumor and Antiviral Potential
The compound and its derivatives have been evaluated for antitumor activity, with several showing promising results against human cancer cell lines. This research underscores the compound's potential in cancer therapy, offering avenues for the development of new anticancer agents. Moreover, investigations into the antiviral potency of similar compounds, particularly against SARS-CoV-2, have been conducted, indicating potential applications in treating viral infections (Hafez & El-Gazzar, 2017; Mary et al., 2020).
Molecular Docking and Pharmacokinetic Properties
Molecular docking studies have been performed to predict the compound's binding modes and interactions with target enzymes, providing insights into its mechanism of action. These studies are complemented by evaluations of the compound's pharmacokinetic properties, including drug-likeness and toxicity, crucial for assessing its therapeutic potential (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-10-23-19(25)18-16(9-11-26-18)22-20(23)27-12-17(24)21-15-8-7-13-5-3-4-6-14(13)15/h3-6,9,11,15H,2,7-8,10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJIIXOSTLMJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)
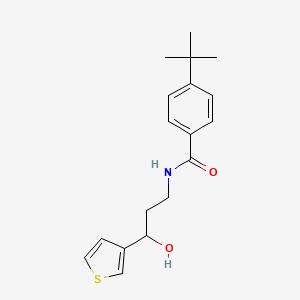
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)
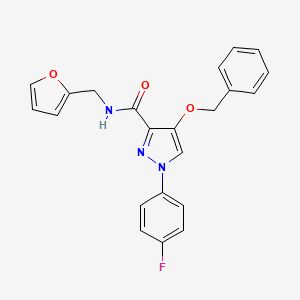
![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)
![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)
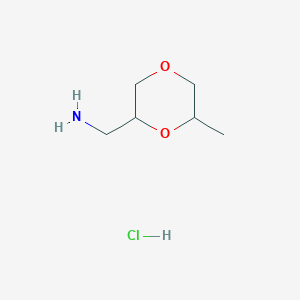
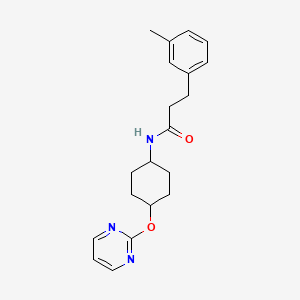

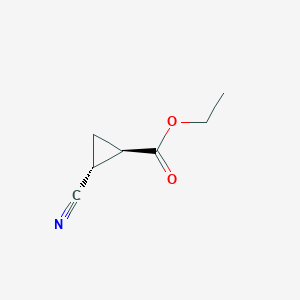
![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)
